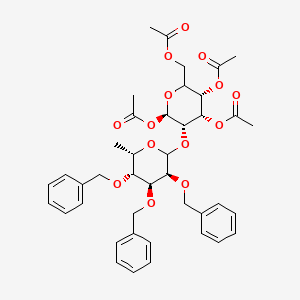

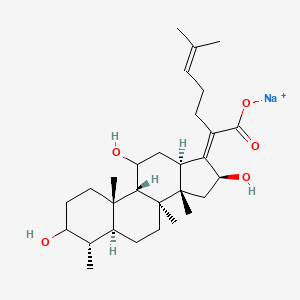

![molecular formula C₃₀H₃₆N₂O₁₀ B1141206 N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester CAS No. 301843-65-2](/img/structure/B1141206.png)

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

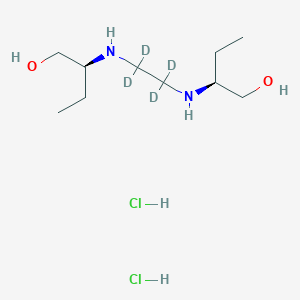

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester (Fmoc-Thr-Gly-OEt) is a novel synthetic amino acid derivative that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid threonine, and has been used as a building block in peptide synthesis, as well as a substrate for enzymatic reactions. Fmoc-Thr-Gly-OEt has been shown to be a useful tool in the study of protein structure and function, and has been used in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Application in Antiviral Drug Synthesis

Scientific Field

Pharmaceutical Chemistry

Summary

This compound is utilized in the synthesis of antiviral drugs, particularly as a precursor for glycosylated amino acids that are key components in the development of new therapeutic agents.

Methods

The synthesis involves nitration and acetylation of indole nucleosides followed by reduction using a silver catalyst impregnated on silica gel. This process yields amino indole nucleosides that are tested for antiviral activity .

Results

The synthesized nucleosides exhibited varying degrees of inhibitory action against the hepatitis B virus (HBV), demonstrating potential as antiviral agents .

Application in Glycopeptide Drug Design

Scientific Field

Bioorganic Chemistry

Summary

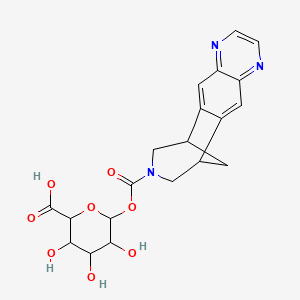

“N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester” is crucial in the design of glycopeptide drugs, which play a significant role in biological interactions and functions.

Methods

The Fmoc solid-phase assembly method is employed for the preparation of glycosylated amino acids, which are then incorporated into peptides to form glycopeptides .

Results

The glycopeptides designed using this method have shown promise in the emerging field of carbohydrate and glycoconjugate chemistry for novel drug therapeutics .

Application in Solid-Phase Peptide Synthesis

Scientific Field

Peptide Chemistry

Summary

The compound serves as a building block in the Fmoc solid-phase peptide synthesis, a preferred method for producing synthetic peptides for research and drug development .

Methods

The solid-phase synthesis technique involves the stepwise construction of a peptide chain through successive reactions of amino acid derivatives on an insoluble support material .

.

Application in Peptide-Based Radiopharmaceuticals

Scientific Field

Nuclear Medicine

Summary

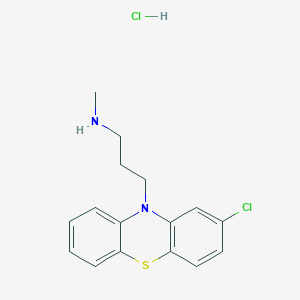

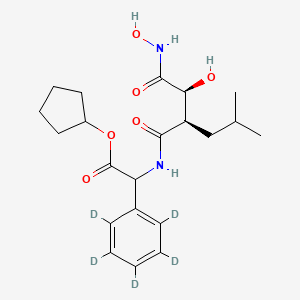

This compound is used in the development of peptide-based radiopharmaceuticals, which are crucial for targeted cancer diagnosis and therapy.

Methods

The compound is incorporated into peptides that are labeled with radioactive isotopes. These peptides are designed to target specific cancer cells, allowing for precise imaging and treatment .

Results

The radiopharmaceuticals have shown effectiveness in targeting and imaging certain types of tumors, providing a pathway for personalized cancer treatment .

Application in Antibiotic Drug Development

Scientific Field

Microbiology

Summary

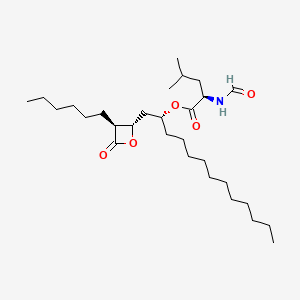

The compound plays a role in the synthesis of novel antibiotics, addressing the growing concern of antibiotic resistance.

Methods

Researchers use the compound to create glycopeptides with antibiotic properties. These compounds are tested against various bacterial strains to assess their efficacy .

Results

The new glycopeptide antibiotics have demonstrated potential in combating resistant bacterial infections, offering hope for new treatments .

Application in Epitope Mapping

Scientific Field

Immunology

Summary

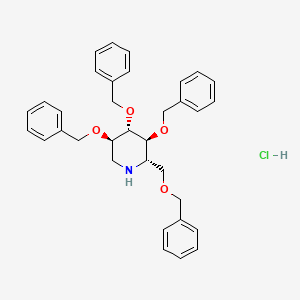

This compound is instrumental in epitope mapping, which is essential for vaccine design and understanding immune responses.

Methods

The compound is used to synthesize peptides that mimic epitopes—parts of antigens that are recognized by the immune system. These peptides are then used to study the binding affinity of antibodies .

Results

The epitope mapping has provided valuable insights into antigen-antibody interactions, aiding in the design of more effective vaccines and immunotherapies .

Application in Production of Antibodies

Scientific Field

Biotechnology

Summary

The compound is utilized in the production of peptide antibodies, which are important tools in research and diagnostic applications.

Methods

Peptides containing the compound are used as antigens to elicit an immune response in animals, leading to the production of specific antibodies .

Results

The antibodies produced are used for various purposes, including research, diagnostics, and as potential therapeutic agents .

Application in Chemical Synthesis of Biologically Active Peptides

Scientific Field

Chemical Biology

Summary

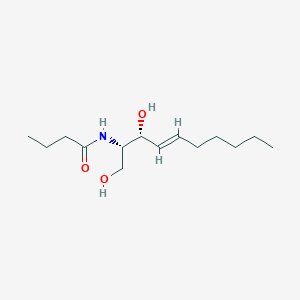

The compound is key in the chemical synthesis of biologically active peptides, which can be used for structure-activity relationship studies or as analogues with improved properties.

Methods

Solid-phase peptide synthesis is employed, allowing for the introduction of non-proteinogenic amino acids or posttranslational modifications during the synthesis process .

Results

This approach has led to the creation of peptides with significant biological activity, contributing to the advancement of peptide-based therapeutics .

Application in Vaccine Design

Scientific Field

Vaccinology

Summary

The compound is used in the design and synthesis of peptide-based vaccines, which are an emerging area in vaccine development.

Methods

Peptides synthesized using the compound are tested for their ability to elicit an immune response, with the goal of creating effective and safe vaccines .

Results

The research has shown promising results, with peptide-based vaccines demonstrating potential as a new generation of immunization strategies .

Eigenschaften

IUPAC Name |

prop-2-enyl (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O10/c1-4-13-39-28(37)24(16(2)41-29-25(31-17(3)34)27(36)26(35)23(14-33)42-29)32-30(38)40-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h4-12,16,22-27,29,33,35-36H,1,13-15H2,2-3H3,(H,31,34)(H,32,38)/t16-,23?,24+,25+,26+,27-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDERIVFZBRICJZ-QSLOBVDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@H](C(O4)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.